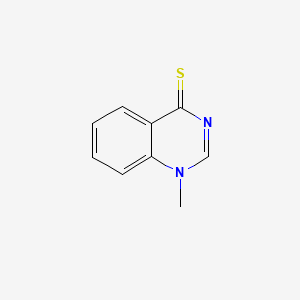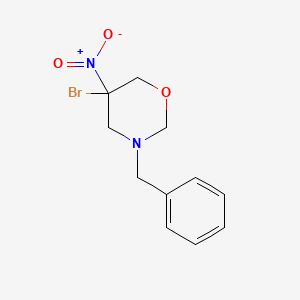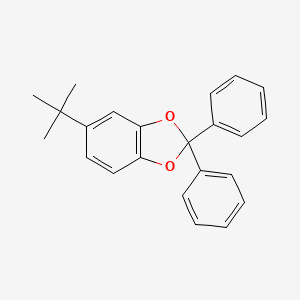
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- typically involves multiple steps. One common method starts with the preparation of the pyrimido-triazine core, followed by the introduction of the hydroxyethyl, methyl, and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as a therapeutic agent for various diseases.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to determine its efficacy and safety in treating various medical conditions.
Industry
In the industrial sector, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6-methyl-3-phenyl-: Lacks the hydroxyethyl group, leading to different chemical and biological properties.
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-3-phenyl-:
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-: Lacks the phenyl group, resulting in different interactions with molecular targets.
Uniqueness
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is unique due to its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound with diverse applications.
Propiedades
Número CAS |
42285-89-2 |
|---|---|
Fórmula molecular |
C14H13N5O3 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
8-(2-hydroxyethyl)-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H13N5O3/c1-18-13(21)10-12(19(7-8-20)14(18)22)17-16-11(15-10)9-5-3-2-4-6-9/h2-6,20H,7-8H2,1H3 |
Clave InChI |
UFDJAVNADBEGME-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N=NC(=N2)C3=CC=CC=C3)N(C1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)












